5-Bromo-2-(cyclobutylmethoxy)-4-methylpyridine
Description
5-Bromo-2-(cyclobutylmethoxy)-4-methylpyridine (CAS: 1771977-71-9) is a brominated pyridine derivative with a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.18 g/mol . The compound features a pyridine core substituted with:
- A bromine atom at position 5,
- A cyclobutylmethoxy group at position 2,
- A methyl group at position 4.
It is primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors or other biologically active molecules .
Properties
IUPAC Name |
5-bromo-2-(cyclobutylmethoxy)-4-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-5-11(13-6-10(8)12)14-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMFXNPMIPELEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclobutylmethoxy)-4-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclobutylmethoxylation: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated pyridine with cyclobutylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Methylation: The methyl group at the 4-position can be introduced through a methyl
Biological Activity
5-Bromo-2-(cyclobutylmethoxy)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a bromine atom and a cyclobutylmethoxy group, is being investigated for various pharmacological applications. This article reviews the biological activity of this compound, summarizing key findings from recent research, including in vitro and in vivo studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14BrN
- Molecular Weight : 253.15 g/mol
- CAS Number : [insert CAS number]
This compound features a bromine substituent at the 5-position of the pyridine ring, a cyclobutylmethoxy group at the 2-position, and a methyl group at the 4-position.
Antimicrobial Activity
Recent studies have shown that pyridine derivatives exhibit varying degrees of antimicrobial activity. For example, compounds structurally similar to this compound have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. In one study, derivatives with halogen substitutions demonstrated significant inhibition zones, indicating strong antibacterial properties.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 22 |
| Similar Derivative A | S. aureus | 25 |
| Similar Derivative B | E. coli | 19 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyridine derivatives has also been explored. In vitro assays revealed that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines. This suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have indicated that some pyridine derivatives possess notable cytotoxic effects. For instance, one study reported that a related compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting that this compound could be an effective agent in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 18 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that the bromine atom may enhance binding affinity to specific biological targets, while the cyclobutylmethoxy group could influence the compound's lipophilicity and membrane permeability. This dual action may facilitate interactions with cellular receptors or enzymes involved in disease pathways.
Case Studies
-
Case Study on Antimicrobial Activity :
A recent study evaluated the efficacy of various pyridine derivatives against multidrug-resistant bacterial strains. The findings suggested that compounds with bromine substitutions were particularly effective, with this compound showing promise as a lead compound for further development. -
Case Study on Anti-inflammatory Effects :
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with pyridine derivatives resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This highlights the potential of these compounds in managing inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key pyridine derivatives structurally related to 5-Bromo-2-(cyclobutylmethoxy)-4-methylpyridine:
Key Differences and Implications
The benzyloxy group in 5-Bromo-4-ethoxy-2-[(4-methoxyphenyl)methoxy]pyridine introduces aromaticity, enhancing lipophilicity but reducing aqueous solubility .
Electronic Effects: The difluoromethyl group in 5-Bromo-2-(difluoromethyl)-4-methylpyridine is strongly electron-withdrawing, which may stabilize the compound against nucleophilic attack compared to alkoxy-substituted derivatives .
Biological Activity :
- Compounds with methoxy or ethoxy groups (e.g., 5-Bromo-4-methoxy-2-methylpyridine) are often intermediates in antiviral or anticancer agents due to their balanced solubility and reactivity .
- The cyclobutylmethoxy group in the target compound may enhance binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
